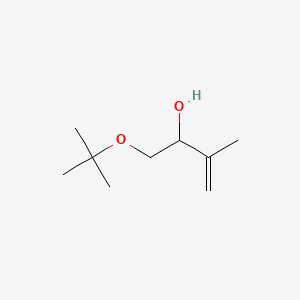![molecular formula C5HCl2N3S B13744230 2,7-Dichloro-[1,3]thiazolo[4,5-d]pyridazine](/img/structure/B13744230.png)
2,7-Dichloro-[1,3]thiazolo[4,5-d]pyridazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,7-Dichloro-[1,3]thiazolo[4,5-d]pyridazine is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by a fused ring system containing both thiazole and pyridazine moieties, with chlorine atoms at the 2 and 7 positions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Dichloro-[1,3]thiazolo[4,5-d]pyridazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,7-dichloropyridazine with thiourea in the presence of a base such as sodium hydroxide. The reaction is usually carried out in a solvent like ethanol or water at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Additionally, continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
2,7-Dichloro-[1,3]thiazolo[4,5-d]pyridazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at the 2 and 7 positions can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.
Oxidation and Reduction: Specific reagents and conditions for oxidation and reduction reactions are less well-documented, but general oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride may be used.
Major Products Formed
The major products formed from substitution reactions include derivatives with various functional groups replacing the chlorine atoms. These derivatives can exhibit different chemical and biological properties, making them valuable for further research and applications .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 2,7-Dichloro-[1,3]thiazolo[4,5-d]pyridazine is not fully understood, but it is believed to interact with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in cellular processes, leading to its observed biological activities . Further research is needed to elucidate the precise molecular mechanisms and targets involved.
Comparación Con Compuestos Similares
Similar Compounds
Thiazolo[4,5-d]pyrimidin-7(6H)-ones: These compounds share a similar fused ring system and have been studied for their anticancer and enzyme inhibitory activities.
Uniqueness
2,7-Dichloro-[1,3]thiazolo[4,5-d]pyridazine is unique due to the presence of chlorine atoms at specific positions, which can influence its reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications and properties .
Propiedades
Fórmula molecular |
C5HCl2N3S |
|---|---|
Peso molecular |
206.05 g/mol |
Nombre IUPAC |
2,7-dichloro-[1,3]thiazolo[4,5-d]pyridazine |
InChI |
InChI=1S/C5HCl2N3S/c6-4-3-2(1-8-10-4)9-5(7)11-3/h1H |
Clave InChI |
JOBDLNNKFVECME-UHFFFAOYSA-N |
SMILES canónico |
C1=C2C(=C(N=N1)Cl)SC(=N2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


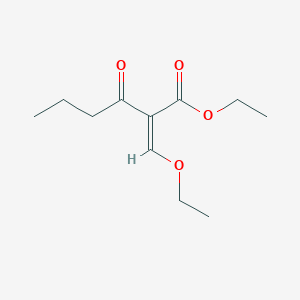
![Butan-2-one O,O'-[(2-methoxyethoxy)methylsilanediyl]dioxime](/img/structure/B13744163.png)


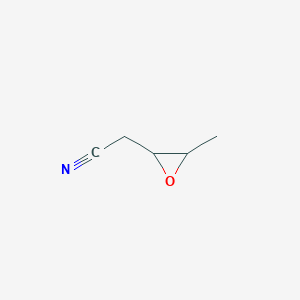
![Methyl 3-hydroxybenzo[b]thiophene-2-carboxylate 1,1-dioxide](/img/structure/B13744174.png)
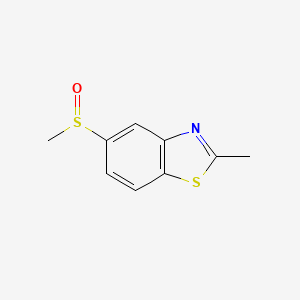

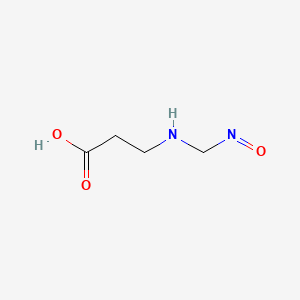
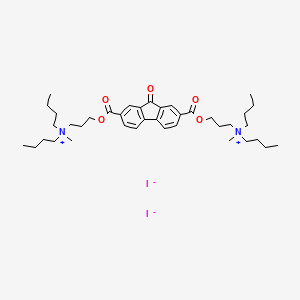
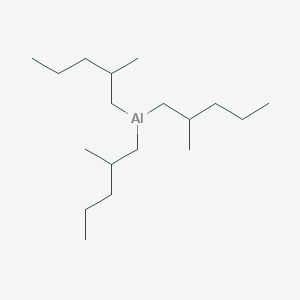
![N-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-6-chloro-1H-benzimidazole-4-carboxamide](/img/structure/B13744224.png)
